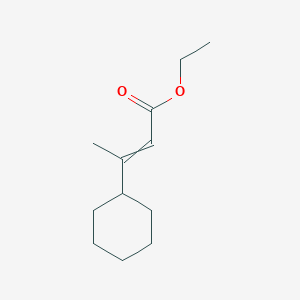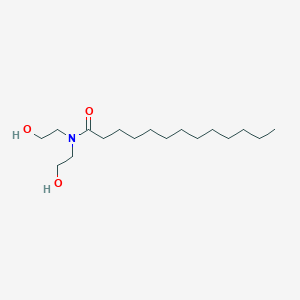![molecular formula C14H14N2S B14442898 N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-33-3](/img/structure/B14442898.png)
N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2’-methyl[1,1’-biphenyl]-2-amine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 2’-methyl[1,1’-biphenyl]-2-amine in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.
Reduction: LiAlH4; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various alkyl halides or acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated thiourea derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit the activity of certain enzymes. For example, its inhibition of acetylcholinesterase is attributed to the formation of a stable complex with the enzyme’s active site, preventing the breakdown of acetylcholine.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound with a simpler structure (H2N-CS-NH2).
N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms.
N-Phenylthiourea: A derivative with a phenyl group attached to one of the nitrogen atoms.
Uniqueness
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to the presence of the biphenyl moiety, which imparts distinct steric and electronic properties. This structural feature enhances its ability to interact with specific molecular targets and may contribute to its unique biological activities compared to simpler thiourea derivatives.
属性
CAS 编号 |
76839-33-3 |
|---|---|
分子式 |
C14H14N2S |
分子量 |
242.34 g/mol |
IUPAC 名称 |
[2-(2-methylphenyl)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
InChI 键 |
CDGKYOSMTIXZAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC=CC=C2NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
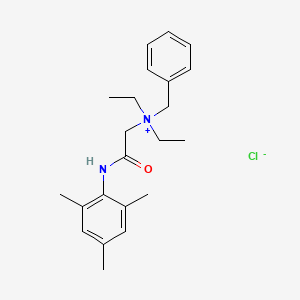
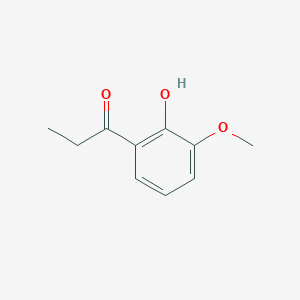

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
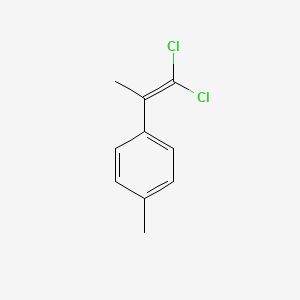
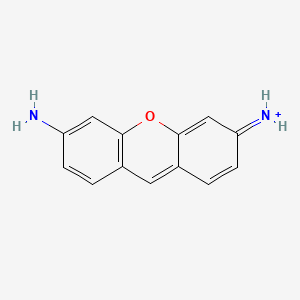
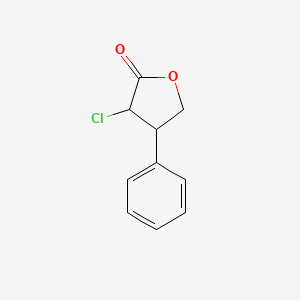
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

